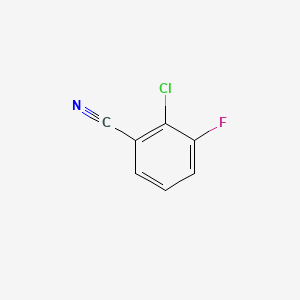

2-Chloro-3-fluorobenzonitrile

Description

Significance of Fluorinated Organic Compounds in Scientific Disciplines

The introduction of fluorine into organic molecules can dramatically alter their properties. chimia.chtandfonline.com The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high stability of fluorinated compounds. alfa-chemistry.com This stability, along with other unique characteristics imparted by fluorine, has led to their widespread use across multiple scientific disciplines. alfa-chemistry.comscilit.com

Fluorine-containing compounds are prominent in the life sciences. chimia.ch The strategic placement of fluorine atoms can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target. tandfonline.combohrium.comacs.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The inclusion of fluorine can lead to a significant increase in the biological activity of a molecule compared to its non-fluorinated counterparts. chimia.ch This has been a key factor in the development of numerous successful drugs and pesticides. chimia.chnih.gov For instance, the presence of fluorine is a critical component in the efficacy of various anti-cancer and antimicrobial agents. nih.gov

In materials science, the fluorination of organic molecules is a powerful tool for tuning the properties of materials. alfa-chemistry.com Fluorine's high electronegativity and the unique nature of the carbon-fluorine bond can influence the electronic and physical characteristics of organic materials. alfa-chemistry.com For example, the degree of fluorination in organic ligands used in coordination chemistry can significantly affect the emissive properties of metal complexes, which is relevant for applications in organic light-emitting diodes (OLEDs). alfa-chemistry.com Fluorinated compounds are also utilized in the development of polymers and other advanced materials due to their enhanced thermal stability and chemical resistance.

Positioning of 2-Chloro-3-fluorobenzonitrile within Halogenated Aromatic Nitriles

This compound is a specific halogenated aromatic nitrile that holds a distinct position within this class of compounds due to its substitution pattern. The presence of both a chlorine and a fluorine atom ortho and meta to the nitrile group, respectively, provides a unique combination of steric and electronic effects that make it a valuable synthetic intermediate.

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. mdpi.comontosight.airesearchgate.net Its utility as an intermediate is highlighted by its role in the preparation of various biologically active compounds. ontosight.ai The specific arrangement of its functional groups allows for selective reactions at different positions on the aromatic ring, enabling the construction of intricate molecular architectures. For example, related halogenated benzonitriles are used in the synthesis of pharmaceuticals and plant protection agents. researchgate.net

The chemical and physical properties of halogenated benzonitriles are highly dependent on the position of the halogen substituents on the benzene (B151609) ring. A comparative analysis of this compound with its isomers reveals the importance of this substitution pattern. For instance, studies on isomeric fluorobenzonitriles and chlorobenzonitriles have shown significant differences in their spectroscopic and electronic properties. mdpi.comias.ac.in The relative positions of the halogens and the nitrile group influence factors such as dipole moment, reactivity, and intermolecular interactions. ias.ac.inresearchgate.net Computational studies on iodobenzonitrile isomers, for example, have demonstrated how the position of the halogen affects electronic behavior and intermolecular forces within the crystal lattice. researchgate.net Similarly, the electrochemical reduction of various bromo- and chlorobenzonitriles shows that the decomposition pathways of their anion radicals are influenced by the halogen's position. acs.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃ClFN nih.gov |

| Molecular Weight | 155.55 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 874781-08-5 nih.gov |

| Appearance | Solid fluorochem.co.uk |

| Purity | 99.0% fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXFZJBRIXTCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395544 | |

| Record name | 2-chloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874781-08-5 | |

| Record name | 2-Chloro-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 3 Fluorobenzonitrile and Its Derivatives

Strategic Approaches to Halogen Exchange Fluorination

Halogen exchange fluorination is a primary method for synthesizing fluorobenzonitriles from their corresponding chlorobenzonitrile precursors. google.com This process typically involves the reaction of a chloro-substituted aromatic compound with a fluoride (B91410) source, often at elevated temperatures. google.com The efficiency and selectivity of this transformation are highly dependent on the strategic selection of reagents, catalysts, and reaction conditions.

The mechanism underlying halogen exchange fluorination is a nucleophilic aromatic substitution (SNAr). nih.gov This reaction is particularly effective for aromatic rings that are "electron-deficient," meaning they are substituted with electron-wielding groups like the cyano (-CN) group found in benzonitriles. libretexts.org The SNAr process generally proceeds via an addition-elimination mechanism, where the fluoride nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The presence of electron-withdrawing groups helps to stabilize this intermediate, facilitating the subsequent elimination of the chloride leaving group to yield the fluorinated product. libretexts.org

Alkali metal fluorides, particularly potassium fluoride (KF) and cesium fluoride (CsF), are the most common sources of fluoride ions for SNAr reactions. audreyli.comnih.govresearchgate.net Potassium fluoride is often favored due to its lower cost, making it a practical choice for industrial-scale production. audreyli.com The effectiveness of these inorganic salts is, however, hampered by their low solubility in the organic solvents typically used for these reactions. acs.org To overcome this, spray-dried potassium fluoride is often used to increase its surface area and reactivity. audreyli.com The reaction generally requires anhydrous conditions, as the presence of water can hydrate (B1144303) the fluoride ions, reducing their nucleophilicity. nih.gov Tetraalkylammonium fluoride derivatives have been explored as alternatives, offering enhanced solubility and nucleophilicity compared to their alkali metal counterparts. nih.gov

To enhance the solubility and reactivity of alkali metal fluorides in organic media, phase-transfer catalysts (PTCs) are frequently employed. google.com Quaternary phosphonium (B103445) salts, such as tetraphenylphosphonium (B101447) bromide (Ph₄PBr), are particularly effective catalysts for this purpose. audreyli.comalfachemic.com These catalysts facilitate the transfer of fluoride anions from the solid salt phase into the organic reaction phase. The large, lipophilic cation of the PTC (e.g., Ph₄P⁺) pairs with the fluoride anion, creating a more soluble complex in the aprotic solvent, thereby increasing the effective concentration and nucleophilicity of the fluoride ion. alfachemic.com The use of Ph₄PBr has been shown to significantly improve reaction rates and yields in the fluorination of dichlorobenzonitriles. audreyli.com The good thermal stability of phosphonium salts makes them suitable for the high temperatures often required for Halex reactions. alfachemic.comgoogle.com

Table 1: Effect of Phase-Transfer Catalyst on Halogen Exchange Fluorination

| Catalyst | Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Tetraphenylphosphonium Bromide | 3,4-Dichlorobenzonitrile (B1293625) | 3,4-Difluorobenzonitrile | 64% | KF, DMI, 290°C | audreyli.com |

| Tetraphenylphosphonium Bromide | m-Nitroaromatics | m-Fluoroaromatics | Good to Excellent | KF | oup.com |

This interactive table summarizes the catalytic effect of tetraphenylphosphonium bromide in fluorination reactions.

The choice of solvent is critical in SNAr fluorination. Dipolar aprotic solvents are highly preferred because they can solvate cations effectively while leaving anions, like fluoride, relatively "bare" and highly reactive. smolecule.com Suitable solvents for halogen exchange include dimethyl sulfoxide (B87167) (DMSO), sulfolane, dimethylformamide (DMF), and 1,3-dimethylimidazolin-2-one (DMI). google.comgoogle.comgoogle.com These solvents facilitate the dissolution of the catalyst-fluoride complex and promote the nucleophilic attack on the aromatic ring. google.com Reactions are often conducted at high temperatures, ranging from 160°C to over 220°C, to achieve a reasonable reaction rate. google.com In some cases, the reaction can be performed with only small amounts of solvent or even under solvent-free conditions, which can improve space-time yields but may require higher temperatures. google.comresearchgate.net

Table 2: Common Solvents for Halogen Exchange Fluorination

| Solvent | Type | Typical Temperature Range (°C) | Key Characteristics | Source |

|---|---|---|---|---|

| Sulfolane (TMS) | Dipolar Aprotic | 40 - 260 | High polarity, high boiling point | google.comgoogle.com |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 40 - 260 | Strong cation solvation | google.comgoogle.com |

| 1,3-Dimethylimidazolin-2-one (DMI) | Dipolar Aprotic | 40 - 260 | Stable at high temperatures | audreyli.comgoogle.com |

This interactive table details common solvents and their properties in the context of halogen exchange reactions.

In the synthesis of monofluorinated benzonitriles from dichlorobenzonitriles, the formation of different isomers can be influenced by kinetic versus thermodynamic control. wikipedia.orglibretexts.org Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), which typically occurs at lower temperatures. wikipedia.orgmasterorganicchemistry.com Thermodynamic control, achieved at higher temperatures and longer reaction times where reactions are reversible, favors the most stable product. wikipedia.orgmasterorganicchemistry.com

In the fluorination of 3,4-dichlorobenzonitrile to produce 3,4-difluorobenzonitrile, 4-chloro-3-fluorobenzonitrile (B11633) is observed as a key intermediate. audreyli.com Research suggests that under certain conditions, this intermediate is rapidly converted to the final difluorinated product. audreyli.com The initial substitution of one chlorine atom over the other is governed by the relative activation energies of the two possible pathways. The electron-withdrawing cyano group activates the ortho and para positions to nucleophilic attack. In 3,4-dichlorobenzonitrile, the chlorine at the 4-position is para to the cyano group, making it highly activated. The chlorine at the 3-position is meta and less activated. Therefore, the kinetically favored initial substitution is likely to occur at the 4-position, yielding 3-chloro-4-fluorobenzonitrile. The formation of 2-chloro-3-fluorobenzonitrile would require starting from a different precursor, such as 2,3-dichlorobenzonitrile, where the relative activation of the chlorine atoms would again dictate the initial site of fluorination.

While direct halogen exchange is common, multi-step but facile processes can offer advantages in terms of yield, purity, and safety. researchgate.net For instance, a two-step synthesis for a related compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, was developed starting from 2,6-dichloro-3-fluorobenzonitrile (B173952). researchgate.net This approach involved bromination followed by carboxylation, demonstrating a method that avoids hazardous reagents and complex manipulations. researchgate.net Similarly, the synthesis of substituted 3-aminoindazoles has been achieved via a two-step process starting from 2-bromobenzonitriles, which presents an alternative to the typical SNAr reaction of o-fluorobenzonitriles with hydrazine (B178648). acs.org These examples highlight a trend toward developing more efficient and scalable synthetic routes for complex substituted benzonitriles and their derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorination

Derivatization Strategies for this compound

The presence of three distinct functional sites—a nitrile group, a chlorine atom, and a fluorine atom—on the aromatic ring makes this compound a versatile precursor for the synthesis of more complex molecules. The reactivity of each site is influenced by the electronic interplay between the electron-withdrawing nitrile group and the inductively withdrawing but resonance-donating halogen atoms.

The cyano (-C≡N) group is a key functional handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as amines and carboxylic acids.

The nitrile group of this compound can be reduced to a primary amine (aminomethyl group, -CH₂NH₂). This transformation is a fundamental method for introducing a flexible, basic side chain onto the aromatic ring. Common laboratory methods involve the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. evitachem.com For instance, related compounds like 2-chloro-6-fluorobenzonitrile (B1630290) are reduced to the corresponding benzylamine (B48309) derivatives. google.com The reaction is typically carried out under specific pressure and temperature conditions to ensure high yield and prevent side reactions. google.com

Table 1: General Conditions for Nitrile Reduction

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by hydrolysis | Primary Amine |

| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol (B145695), Elevated Pressure (10-100 kg/cm ²) google.com | Primary Amine |

The nitrile group can also be converted into amides and carboxylic acids through hydrolysis. libretexts.org The outcome of the reaction is highly dependent on the pH and reaction conditions. stackexchange.com Controlled hydrolysis, often under neutral or mildly alkaline conditions (e.g., using an alkaline solution of hydrogen peroxide), can selectively yield the corresponding amide (2-Chloro-3-fluorobenzamide). stackexchange.com

Conversely, vigorous hydrolysis under either strong acidic (e.g., refluxing with aqueous HCl or H₂SO₄) or strong basic (e.g., refluxing with aqueous NaOH) conditions will proceed past the amide stage to furnish the carboxylic acid (2-Chloro-3-fluorobenzoic acid). libretexts.orgresearchgate.netsydney.edu.au The initial product in basic hydrolysis is the carboxylate salt, which requires a separate acidification step to yield the final carboxylic acid. libretexts.org An effective synthetic route for the analogous 2-chloro-6-fluorobenzoic acid involves the hydrolysis of 2-chloro-6-fluorobenzonitrile. researchgate.net

The benzene (B151609) ring of this compound is electron-deficient due to the strong electron-withdrawing effect of the nitrile group. This activates the ring towards nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. smolecule.comrsc.org

In SNAr reactions on polyhaloaromatic compounds, fluoride is often a better leaving group than chloride. smolecule.comnih.gov The reactivity is also position-dependent. The fluorine atom at the C2 position (ortho to the nitrile) is significantly activated, making it the more probable site for nucleophilic attack compared to the chlorine atom at C3 (meta to the nitrile). smolecule.com Therefore, reaction with a nucleophile (Nu⁻) would preferentially yield 2-substituted-3-chlorobenzonitrile.

Common nucleophiles used in such reactions include alkoxides (e.g., sodium methoxide), hydroxides, and amines. science-revision.co.ukstudymind.co.uk For example, reacting similar chloro-fluoro aromatic compounds with potassium hydroxide (B78521) in a solvent like dimethylsulfoxide can lead to the formation of the corresponding phenol. google.com

Table 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Nucleophile (Nu⁻) | Predicted Major Product | Reaction Type |

|---|---|---|

| RO⁻ (Alkoxide) | 3-Chloro-2-(alkoxy)benzonitrile | SNAr |

| OH⁻ (Hydroxide) | 3-Chloro-2-hydroxybenzonitrile | SNAr |

The reaction conditions often require polar aprotic solvents like DMF or DMSO and may be performed at elevated temperatures to achieve good conversion. nih.govgoogle.com

Beyond the transformations of the nitrile group, the stability of the aromatic ring and its substituents to oxidation and reduction is a key aspect of its chemistry.

The aromatic ring of benzonitrile (B105546) and its halogenated derivatives is generally resistant to oxidation under standard conditions. libretexts.org However, the nitrile group itself can be considered to undergo oxidation to a carboxylic acid, though this reaction proceeds via hydrolysis as detailed previously. evitachem.com

Reduction of the aromatic ring is also challenging and requires forcing conditions. While alkene double bonds can be selectively reduced in the presence of an aromatic ring, the hydrogenation of the benzene core necessitates high-pressure hydrogen gas in combination with potent catalysts like platinum or rhodium on carbon. libretexts.orgopenstax.org Under such conditions, this compound would be expected to be reduced to 2-Chloro-3-fluorocyclohexanecarbonitrile. The benzylic position is more susceptible to reduction; for instance, an aryl alkyl ketone can be reduced to an alkylbenzene via catalytic hydrogenation. libretexts.orgopenstax.org

The introduction of additional functional groups, such as bromine, can create new avenues for derivatization, particularly for constructing fused ring systems.

Regioselective Bromination Electrophilic aromatic substitution, such as bromination, on the this compound ring is influenced by the directing effects of the existing substituents. The nitrile group is a strong deactivator and meta-director, while the halogens are deactivators but ortho-, para-directors. libretexts.org The combined effect of these groups makes the ring significantly deactivated towards electrophiles. However, substitution is still possible, and the position of the incoming electrophile is dictated by the interplay of these directing effects. The most probable site for bromination is the C5 position, which is para to the fluorine atom and meta to both the nitrile and chlorine groups.

The reaction can be carried out using molecular bromine with a Lewis acid catalyst or, more commonly, with reagents like N-bromosuccinimide (NBS), which can provide better regioselectivity under milder conditions. organic-chemistry.orgresearchgate.net

Cyclization Reactions The resulting bromo-derivative, 5-Bromo-2-chloro-3-fluorobenzonitrile, is a valuable intermediate for synthesizing heterocyclic compounds. A common strategy involves the reaction of an ortho-halo benzonitrile with a binucleophile like hydrazine. For example, related 2-fluorobenzonitriles react with hydrazine to form 3-aminoindazoles. organic-chemistry.org In a potential synthetic route, the 5-bromo derivative could undergo cyclization. For instance, reaction with hydrazine could potentially lead to the formation of a substituted 3-aminoindazole, a privileged scaffold in medicinal chemistry. organic-chemistry.org Another approach could involve a difunctional reagent that reacts with both a halogen and the nitrile group to form a fused ring. acs.org

Transformations Involving the Nitrile Group

Novel Synthetic Routes and Process Optimization

The industrial production of fine chemicals like this compound is continuously driven by the need for more efficient, cost-effective, and sustainable manufacturing processes. Research in this area focuses on optimizing existing synthetic routes and exploring novel pathways that minimize waste, reduce cost, and improve safety and environmental outcomes. Key advancements include the valorization of industrial by-products and the implementation of green chemistry principles.

Utilization of Industrial By-products as Starting Materials

A significant strategy for enhancing the economic and environmental profile of chemical manufacturing is the utilization of by-products or waste streams from other industrial processes. While specific examples for the direct synthesis of this compound from by-products are not extensively documented in public literature, methodologies developed for closely related isomers and derivatives highlight the potential of this approach. These strategies often involve the separation and conversion of previously discarded isomeric mixtures.

One notable example is the synthesis of 2,6-dichloro-3-fluorobenzonitrile. In the production of other fluorinated compounds, an isomeric mixture of 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene is generated. Due to the very similar physicochemical properties of these isomers, their separation by conventional means like fractional distillation is economically unviable. Consequently, this "crystallisation mother liquor" was often treated as industrial waste and incinerated, leading to resource loss and air pollution. researchgate.net

A novel approach circumvents this issue by subjecting the entire isomeric mixture to gas-phase ammoxidation. This process, which reacts the toluenes with ammonia (B1221849) and air over a catalyst at high temperatures (350–550 °C), co-produces a mixture of the corresponding benzonitriles (2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile). google.com Unlike the precursor toluenes, this resulting nitrile mixture can be efficiently separated, thus converting a waste stream into valuable products. google.com

Table 1: Example of By-product Utilization for a Derivative Compound

| Starting Material (By-product) | Target Compound | Key Process | Significance | Reference |

|---|---|---|---|---|

| Isomeric mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene | Mixture of 2,4-dichloro-5-fluorobenzonitrile (B139205) and 2,6-dichloro-3-fluorobenzonitrile | Gas-phase ammoxidation | Converts a difficult-to-separate waste stream into a valuable and separable product mixture. | researchgate.netgoogle.com |

| 2,6-dichloro-3-fluoroacetophenone | 2,6-dichloro-3-fluorobenzonitrile | Conversion to amide, then dehydration | Provides a high-yield manufacturing route from an available industrial by-product. | researchgate.netgoogle.com |

Development of Economical and Environmentally Favorable Protocols

The development of "green" and economical synthetic protocols is a central theme in modern chemistry, aiming to reduce hazardous substance use, minimize waste, and improve energy efficiency. For benzonitriles, this involves innovations in catalysis, reaction media, and synthetic pathways.

Sandmeyer Reaction Optimization: The Sandmeyer reaction, which converts an arylamine (e.g., 2-chloro-3-fluoroaniline) to a benzonitrile via a diazonium salt intermediate, is a classic and versatile method. wikipedia.org However, traditional protocols often use stoichiometric amounts of copper(I) cyanide, which is highly toxic and generates significant hazardous waste. researchgate.net Modern research focuses on developing catalytic versions and copper-free alternatives to mitigate these issues. researchgate.netnih.gov Recent advancements include:

Catalytic Systems: The use of catalytic amounts of copper salts, often in combination with specific ligands, can significantly reduce the metal waste generated. nih.gov

Improved Reagents: Safer cyanide sources and alternative diazotization procedures are being explored to enhance the reaction's safety profile. researchgate.net

Halogen Exchange (Halex) Reactions: The synthesis of fluorinated aromatic compounds frequently employs halogen exchange (Halex) reactions, where chlorine atoms are replaced by fluorine using an alkali metal fluoride like potassium fluoride (KF). google.com These reactions typically require high temperatures and aprotic polar solvents. Process optimization in this area focuses on:

Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or oligo/polyethylene glycol dimethyl ethers, can significantly improve reaction rates and efficiency, allowing for milder conditions. google.comgoogle.com

Solvent and Reagent Choice: Using greener solvents or even solvent-free conditions where feasible can drastically reduce the environmental impact. bohrium.com Research has also explored optimizing the molar ratio of the fluoride source to the chlorobenzonitrile substrate to maximize yield and minimize excess reagents. google.com

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a key technology in green chemistry. By directly heating the reaction mixture, it can dramatically reduce reaction times from hours to minutes and often improve product yields. smolecule.com This technique is applicable to various steps in benzonitrile synthesis and offers significant advantages in terms of energy efficiency and throughput. bohrium.com

Novel Catalysts and Reaction Media: A move away from homogeneous catalysts that are difficult to separate from the product has led to the development of heterogeneous catalysts. For instance, sulfonated reduced graphene oxide (rGO-SO₃H) has been used as a recyclable, heterogeneous catalyst for related syntheses under solvent-free, microwave irradiation conditions. bohrium.com Similarly, the use of environmentally benign solvents like ethanol or the development of processes that use recyclable ionic liquids as both solvent and catalyst represents a significant green advancement. researchgate.netgoogle.com

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches for Benzonitriles

| Reaction Type | Traditional Method | Economical/Environmentally Favorable Approach | Key Advantage | Reference |

|---|---|---|---|---|

| Cyanation (Sandmeyer) | Stoichiometric CuCN | Catalytic Cu(I) systems or copper-free methods | Reduces toxic metal waste and improves safety. | researchgate.netresearchgate.netnih.gov |

| Fluorination (Halex) | High temperatures, harsh conditions | Use of phase-transfer catalysts | Improves reaction efficiency, allows for milder conditions. | google.comgoogle.com |

| General Synthesis | Conventional heating (hours) | Microwave-assisted heating (minutes) | Drastically reduces reaction time and energy consumption. | bohrium.comsmolecule.com |

| Catalysis/Solvent | Homogeneous catalysts, volatile organic solvents | Heterogeneous recyclable catalysts, green solvents (e.g., ethanol), ionic liquids | Simplifies purification, reduces waste, allows for catalyst and solvent recycling. | researchgate.netbohrium.comgoogle.com |

Theoretical and Computational Investigations of 2 Chloro 3 Fluorobenzonitrile

Spectroscopic Simulations and Theoretical-Experimental Correlation

Theoretical and computational methods are indispensable for interpreting the complex spectroscopic data of molecules like 2-chloro-3-fluorobenzonitrile. By simulating spectroscopic transitions and correlating them with experimental measurements, a detailed understanding of the molecule's electronic structure and vibrational dynamics in its ground, excited, and ionic states can be achieved.

The vibronic spectra of halogenated benzonitriles, which detail the transitions from the ground electronic state (S₀) to the first excited singlet state (S₁), are often analyzed using a combination of experimental techniques and theoretical simulations. mdpi.comnih.gov Experimental methods such as two-color Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy are used to measure the high-resolution vibrational spectra of the S₁ state. mdpi.comresearcher.lifescilit.com

To interpret these experimental spectra, Franck-Condon (FC) simulations are performed. nih.gov These simulations rely on molecular parameters calculated using computational chemistry, particularly Density Functional Theory (DFT). mdpi.comnih.gov For molecules in this class, calculations are typically performed at the TD-B3LYP/aug-cc-pVTZ level of theory to determine the optimized geometries and vibrational frequencies for the S₀ and S₁ states. mdpi.comnih.govresearcher.life

The Franck-Condon principle posits that electronic transitions are vertical, meaning they occur without a change in the nuclear geometry of the molecule. The intensity of a vibronic band in a spectrum is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. The FC simulation calculates these overlap integrals to generate a theoretical spectrum. mdpi.com A strong agreement between the simulated and the experimental REMPI spectrum allows for the confident assignment of observed vibrational bands and the precise determination of the S₁ ← S₀ transition energy, also known as the band origin. mdpi.comnih.gov

| Parameter | Experimental Value (cm⁻¹) (for 2-fluorobenzonitrile) | Theoretical Value (cm⁻¹) (for 2-fluorobenzonitrile) |

| S₁ ← S₀ Band Origin | 36,028 ± 2 | - |

| Adiabatic Ionization Energy | 78,650 ± 5 | - |

| S₁ Vibrational Frequencies | ||

| Mode 1 | 352 | 344 |

| Mode 2 | 430 | 422 |

| Mode 3 | 541 | 535 |

| Mode 4 | 759 | 751 |

| Mode 5 | 1008 | 998 |

| Mode 6 | 1201 | 1190 |

This table presents a representative comparison between experimental and DFT-calculated vibrational frequencies for the closely related compound 2-fluorobenzonitrile (B118710), illustrating the typical level of agreement achieved in such studies. mdpi.comnih.gov

The correlation between experimental spectra and Franck-Condon simulations is crucial for assigning the vibrational features in the first electronically excited state (S₁) and the cationic ground state (D₀). mdpi.comnih.gov Mass-Analyzed Threshold Ionization (MATI) spectroscopy is the experimental technique of choice for probing the vibrational structure of the D₀ state. researcher.lifescilit.com

Theoretical calculations using DFT, specifically at the UB3LYP/aug-cc-pVTZ level for the cationic state, provide the necessary inputs for simulating the D₀ ← S₁ transition spectrum. mdpi.comnih.govresearcher.life By comparing the simulated spectrum with the experimental MATI spectrum, researchers can assign the observed spectral bands to specific vibrational modes of the molecular cation. nih.gov

For halogenated benzonitriles, most of the active vibrations observed in the S₁ and D₀ states are typically associated with in-plane bending and stretching motions of the benzene (B151609) ring. sciprofiles.com The electronic excitation (S₁ ← S₀) and ionization (D₀ ← S₁) processes lead to changes in the molecular geometry and, consequently, shifts in the vibrational frequencies. mdpi.com Analysis of these changes provides insight into how the electron distribution is altered upon excitation or ionization and how the substituent groups (-Cl, -F, -CN) influence the electronic structure of the aromatic ring. sciprofiles.com

Thermodynamic Studies of Halogenated Benzonitriles

Thermodynamic properties, particularly the enthalpy of formation, are fundamental to understanding the stability and reactivity of chemical compounds. Computational chemistry offers powerful tools for estimating these properties for molecules like this compound.

The standard molar enthalpy of formation in the gas phase (ΔfH°m(g)) is a key thermodynamic quantity. For halogenated benzonitriles, this value can be accurately estimated using high-level ab initio molecular orbital calculations. researchgate.netacs.org Composite methods such as G3MP2B3 are frequently employed for this purpose. researchgate.netacs.org These methods combine results from several different levels of theory and basis sets to achieve high accuracy, often referred to as "chemical accuracy" (typically within ±4-5 kJ·mol⁻¹). researchgate.net

The computational process involves first optimizing the molecular geometry and calculating the vibrational frequencies. These results are then used in a series of single-point energy calculations to arrive at a highly accurate total enthalpy at 0 K, which is then corrected to 298.15 K. acs.org The gas-phase enthalpy of formation is subsequently derived using atomization or isodesmic reaction schemes, where the computed enthalpy of reaction is combined with known experimental enthalpies of formation for the other species in the reaction. researchgate.netnih.gov The computed values serve to validate or, in the absence of experimental data, provide reliable estimates of this crucial thermodynamic parameter. researchgate.net

| Compound | ΔfH°m(g) (kJ·mol⁻¹) (Experimental) | ΔfH°m(g) (kJ·mol⁻¹) (G3MP2B3 Calculated) |

| 2-chlorobenzonitrile (B47944) | 124.9 ± 1.6 | 123.5 |

| 3-chlorobenzonitrile | 119.8 ± 1.4 | 119.4 |

| 4-chlorobenzonitrile | 120.3 ± 1.3 | 120.8 |

| 2-fluorobenzonitrile | 20.3 ± 1.6 | 19.3 |

| 3-fluorobenzonitrile (B1294923) | 14.5 ± 1.3 | 14.1 |

| 4-fluorobenzonitrile | 15.6 ± 1.2 | 16.4 |

This table shows a comparison of experimental and computationally estimated gas-phase enthalpies of formation for monochloro- and monofluoro-benzonitrile isomers, demonstrating the accuracy of the G3MP2B3 method. researchgate.netacs.org

The substitution pattern of halogens and the cyano group on the benzene ring gives rise to intramolecular interactions that can influence the molecule's stability and conformation. In this compound, the proximity of the ortho-chlorine atom and the meta-fluorine atom to the cyano group is of particular interest.

The evaluation of these intramolecular interactions can be performed computationally by devising appropriate theoretical reactions (working reactions). researchgate.net By calculating the enthalpy change for a reaction that isolates the interaction of interest, its energetic contribution can be quantified. For instance, the interaction between the chlorine and cyano groups in 2-chlorobenzonitrile has been evaluated using this approach, revealing the nature of the electronic and steric effects between these adjacent substituents. researchgate.net These interactions are a manifestation of what is more broadly known as halogen bonding, where a covalently bonded halogen can act as an electrophilic site (a σ-hole) and interact with a nucleophile, such as the nitrogen atom of the cyano group. acs.org The strength and nature (stabilizing or destabilizing) of this interaction depend on the specific halogen and its position relative to the cyano group. researchgate.netacs.org

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

High-Resolution Vibrational Spectroscopy

High-resolution gas-phase spectroscopic techniques are crucial for determining the precise energy of electronic states and the vibrational frequencies of a molecule and its corresponding cation.

Resonance Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective technique used to study the electronic and vibrational structure of molecules in their excited states. In a typical two-color REMPI experiment, one laser (the excitation laser) is tuned to a specific electronic transition, exciting the molecule from its ground state (S₀) to a specific vibrational level of an excited electronic state (S₁). A second laser (the ionization laser) then ionizes the molecule from this excited state. By scanning the wavelength of the excitation laser, a spectrum of the S₁ state is obtained. mdpi.comsxu.edu.cn

For instance, a study on the related molecules 2-fluorobenzonitrile (B118710) (2FBN) and 3-fluorobenzonitrile (B1294923) (3FBN) utilized two-color REMPI to investigate their S₁ state vibrational features. mdpi.comresearchgate.net The vibronic spectrum for the S₁ ← S₀ transition of 2FBN was measured, allowing for the determination of its precise excitation energy to be 36,028 ± 2 cm⁻¹. mdpi.comresearchgate.net The REMPI spectrum revealed that many in-plane vibrational modes of the benzene (B151609) ring were active and intense. mdpi.com Such analysis, if applied to 2-chloro-3-fluorobenzonitrile, would yield fundamental data on its first electronically excited state.

Table 1: Illustrative REMPI Vibrational Frequencies and Assignments for the S₁ State of 2-Fluorobenzonitrile Data extracted from a study on 2-fluorobenzonitrile and is representative of the type of information obtained via REMPI spectroscopy.

| Wavenumber (cm⁻¹) | Assignment |

| 136 | Mode 15 |

| 341 | Mode 6b |

| 424 | Mode 9b |

| 500 | Mode 6a |

| 668 | Mode 1 |

| 815 | Mode 12 |

| 946 | Mode 18b |

| 1171 | Mode 13 |

| 1257 | Mode 7a |

Source: Li et al., Molecules, 2023. mdpi.com

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique for measuring the vibrational features of ground-state cations (D₀). mdpi.com It is often used in conjunction with REMPI. In a MATI experiment, the molecule is first excited to a specific S₁ vibrational level. A second laser then excites the molecule to high-n Rydberg states, just below the ionization threshold. A delayed, pulsed electric field is applied to ionize these long-lived Rydberg states, and the resulting ions are detected. sxu.edu.cnsxu.edu.cn This method provides highly accurate adiabatic ionization energies and detailed spectra of the cation's vibrational modes. mdpi.com

In the study of 2-fluorobenzonitrile, MATI spectroscopy determined the adiabatic ionization energy to be 78,650 ± 5 cm⁻¹. mdpi.comresearchgate.net The MATI spectra for various substituted benzonitriles often follow a propensity rule (Δv=0), where the most intense cationic vibrations correspond to the intermediate state selected in the S₁ state. sxu.edu.cnsxu.edu.cn This indicates that the molecular geometry of the cation (D₀) is very similar to that of the excited neutral molecule (S₁). sxu.edu.cn

Zero Kinetic Energy (ZEKE) spectroscopy is a technique that is equivalent to MATI for investigating threshold ionization, providing similarly high-resolution data on the vibrational levels of cations. sxu.edu.cnscispace.com Like MATI, it detects electrons produced from the field ionization of long-lived, high-Rydberg states, specifically those with essentially zero kinetic energy. acs.org This method is among the most popular for precisely measuring the vibrational characteristics of cationic ground states. mdpi.com Wright's group, for example, has extensively used ZEKE to research the cationic vibrational features of many halogenated benzene derivatives. mdpi.com For this compound, ZEKE spectroscopy would be an alternative powerful tool for obtaining its precise ionization energy and cation vibrational frequencies.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a detailed fingerprint of a molecule by probing its vibrational modes in the ground electronic state. FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net

The analysis of FTIR and Raman spectra allows for the identification of functional groups and characteristic bonds within a molecule. For a compound like this compound, specific vibrational frequencies can be assigned to the stretching and bending of its constituent bonds.

C≡N Stretch : The nitrile group (C≡N) has a very strong and sharp absorption band in the infrared spectrum, typically appearing in the 2200-2260 cm⁻¹ range. Electron-withdrawing substituents, such as chlorine and fluorine, generally shift this frequency to higher values. researchgate.net

C-F Stretch : The carbon-fluorine bond typically exhibits a strong absorption in the 1000-1210 cm⁻¹ region. researchgate.netscispace.com

C-Cl Stretch : The carbon-chlorine bond absorption is found in the 505-710 cm⁻¹ range. scispace.com

Aromatic C-C and C-H vibrations : Aromatic C-C stretching vibrations appear in the 1400-1650 cm⁻¹ region, while C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. scispace.com

Theoretical calculations using Density Functional Theory (DFT) are often employed to predict and help assign these vibrational frequencies. researchgate.net

Table 2: Expected Characteristic Vibrational Regions for this compound Based on general data for halogenated aromatic compounds.

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| C≡N | Stretching | 2200 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1650 |

| C-F | Stretching | 1000 - 1210 |

| C-Cl | Stretching | 505 - 710 |

Source: General spectroscopic data from sources scispace.com.

The substitution pattern on the benzene ring significantly influences the vibrational spectra. The presence of both chlorine and fluorine atoms at the 2- and 3-positions in this compound would break the symmetry of the molecule, leading to a more complex spectrum compared to simpler benzonitriles.

The electronic effects of the halogen and nitrile substituents cause distortions in the benzene ring from its ideal hexagonal structure. researchgate.net These structural changes are reflected in the vibrational patterns, particularly in the in-plane and out-of-plane bending modes of the C-H bonds and the ring deformation modes. A normal coordinate analysis, often aided by computational methods, can be performed to assign these complex vibrational modes and understand the coupling between different vibrations. researchgate.netresearchgate.net For example, in a study of 2-chloro-6-methyl benzonitrile (B105546), potential energy distribution (PED) calculations showed that the C≡N stretching mode was not pure but mixed to a small extent with the C-CN stretching mode. researchgate.net A similar detailed analysis of this compound would reveal the intricate interplay of its substituents on the molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. jchps.comazooptics.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) within the molecule. jchps.comazooptics.com

In the ¹H NMR spectrum of a related compound, 2-fluorobenzonitrile, the protons on the aromatic ring exhibit signals in the range of δ 7.243 to 7.66 ppm. chemicalbook.com For this compound, the substitution pattern would lead to a complex multiplet in the aromatic region of its ¹H NMR spectrum, with the exact chemical shifts and coupling constants being influenced by the electronic effects of the chlorine and fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. azooptics.com In a similar compound, 2-chloro-6-fluorobenzonitrile (B1630290), the carbon atoms of the benzene ring and the nitrile group show distinct resonances. spectrabase.com For this compound, one would expect to observe seven distinct signals corresponding to the seven carbon atoms in the molecule, with their chemical shifts providing insights into their electronic environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.3 - 7.8 | Multiplet |

| ¹³C | 110 - 160 (Aromatic & Nitrile C) | Multiple signals |

Note: The exact chemical shifts and coupling constants require experimental determination.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and probing the fragmentation pattern of this compound. whitman.edu The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₇H₃ClFN), the expected monoisotopic mass is approximately 154.99 g/mol . nih.gov

The presence of chlorine and its isotopic abundance (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic M+2 peak, where the peak at M+2 is about one-third the intensity of the M⁺ peak. libretexts.org This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Electron impact ionization of this compound would lead to characteristic fragmentation patterns. The loss of the chlorine atom (M-35/37) or the cyano group (M-26) are plausible fragmentation pathways that can be observed in the mass spectrum, providing further structural confirmation. whitman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. ubbcluj.ro For aromatic compounds like this compound, the principal electronic transitions are π → π* transitions of the benzene ring and the nitrile group. hnue.edu.vn

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. For comparison, the related compound 2-fluorobenzonitrile exhibits an absorption maximum (λmax) around 283 nm. mdpi.com The presence of the additional chloro substituent in this compound would likely cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) due to its electronic influence on the chromophore. bspublications.net These transitions are typically of high intensity. uobabylon.edu.iq It is also possible to observe n → π* transitions associated with the non-bonding electrons of the nitrogen atom in the nitrile group, although these are generally of much lower intensity. uobabylon.edu.iq

Chromatographic Techniques for Purity and Reaction Monitoring

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC) is a powerful technique for separating and analyzing volatile compounds, making it well-suited for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. sscollegejehanabad.orgyoutube.com In GLC, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a liquid stationary phase coated on a solid support. sscollegejehanabad.org

The separation is based on the differential partitioning of the components of the mixture between the gas and liquid phases. sscollegejehanabad.org The time it takes for a compound to travel through the column and reach the detector is known as its retention time, which is a characteristic property of the compound under a specific set of chromatographic conditions (e.g., column type, temperature, and carrier gas flow rate). By comparing the retention time of a sample to that of a known standard, the presence of this compound can be confirmed. The area under the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis of its purity. youtube.com

Applications in Advanced Materials and Medicinal Chemistry Research

Precursors in Pharmaceutical and Agrochemical Synthesis

The use of chlorinated and fluorinated benzonitriles as intermediates is a common strategy in the synthesis of complex, biologically active molecules. The halogen substituents can modulate the electronic properties of the molecule and provide reactive handles for further chemical transformations.

Synthesis of Active Pharmaceutical Ingredients (APIs)

There is a lack of specific documented instances where 2-Chloro-3-fluorobenzonitrile is used as a direct precursor for the synthesis of commercial or late-stage clinical Active Pharmaceutical Ingredients (APIs). Research in this area heavily features its isomers. For example, 2-Chloro-6-fluorobenzonitrile (B1630290) is noted as an important intermediate in the synthesis of anti-inflammatory and anti-cancer drugs. chemimpex.com Similarly, 2-Chloro-4-fluorobenzonitrile serves as a crucial building block in the development of anticancer agents and antibiotics, where its structure is leveraged to enhance metabolic stability and bioavailability. google.comchemimpex.com The development of novel therapeutics, including those for anxiety and antitumor applications, has also utilized other isomers like 5-Bromo-3-chloro-2-fluorobenzonitrile .

Development of Pesticides and Herbicides

In the agrochemical sector, specific research detailing the role of this compound in creating new pesticides or herbicides is not prominent. The development of crop protection agents often relies on related structures. For instance, 2,6-Dichloro-3-fluorobenzonitrile (B173952) is a known intermediate for herbicides. google.com Isomers like 2-Chloro-6-fluorobenzonitrile and 3-Chloro-2-fluorobenzonitrile are also employed as building blocks in the formulation of crop protection agents, including herbicides and pesticides. chemimpex.comontosight.ai The rationale for using such compounds lies in their ability to contribute to the creation of molecules with enhanced efficacy and selectivity against target pests.

Role in the Synthesis of Complex Heterocyclic Systems

Halogenated benzonitriles are valuable starting materials for constructing heterocyclic scaffolds, which form the core of many bioactive compounds. The nitrile group and the halogen atoms offer multiple reaction pathways for cyclization.

Formation of 3-Aminoindazoles

The synthesis of 3-aminoindazoles, a key structure in medicinal chemistry, often proceeds via the reaction of an ortho-halobenzonitrile with hydrazine (B178648). acs.orgorganic-chemistry.org Specifically, ortho-fluorobenzonitriles are common substrates for this SNAr (nucleophilic aromatic substitution) reaction. While this compound possesses a fluorine atom, it is not positioned ortho to the nitrile group, making the direct, conventional synthesis of a corresponding 3-aminoindazole less straightforward than for its isomers. Research highlights the use of compounds like 2-Chloro-6-fluorobenzonitrile in this type of cyclization reaction. sci-hub.se

Application in Bioactive Compound Synthesis

While this compound is commercially available for research purposes, its specific application in the synthesis of named bioactive compounds is not extensively documented. lookchem.comfluorochem.co.uk The broader class of fluorinated benzonitriles is used to create a variety of biologically active molecules. ontosight.aialfa-chemistry.com For example, the isomer 2,6-Dichloro-3-fluorobenzonitrile is a precursor to the fluoroquinolone antibiotic finafloxacin (B1662518) hydrochloride. researchgate.net

Investigations into Structure-Activity Relationships of Derived Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. Such studies systematically modify a chemical structure to understand how changes affect its interaction with a biological target.

There are no specific, detailed SAR studies in the available literature that originate from derivatives of this compound. SAR studies on related classes of compounds, however, underscore the importance of halogen positioning. For instance, in studies of tacrine (B349632) derivatives as potential treatments for Alzheimer's disease, the position and nature of halogen substituents (like chlorine) on the aromatic ring significantly influence the compound's inhibitory activity on enzymes such as acetylcholinesterase. muni.cz Similarly, research on other bioactive scaffolds demonstrates that altering the substitution pattern of halogens on a phenyl ring can dramatically increase or decrease a compound's potency and selectivity for its target. scispace.com These findings emphasize that data from isomers of this compound cannot be directly extrapolated, as its unique 2-chloro, 3-fluoro substitution pattern would result in a distinct electronic and steric profile, leading to different biological activities in any derived compounds.

Contribution to the Development of New Chemical Pathways and Innovative Materials

This compound, as a multifunctional building block, contributes to the expansion of synthetic chemistry by providing a platform for creating novel molecular scaffolds. The strategic placement of three distinct reactive sites—the nitrile, the chlorine, and the fluorine—allows for selective and sequential chemical transformations.

The utility of such building blocks is critical in the development of innovative materials. For instance, the incorporation of fluorinated benzonitrile (B105546) units into polymer backbones can enhance thermal stability, chemical resistance, and confer specific electronic properties, making them suitable for high-performance plastics and electronic components chemimpex.com. The nitrile group itself can participate in polymerization reactions or be converted into other functional groups to tailor material properties further.

In medicinal chemistry, the compound serves as a starting point for the synthesis of libraries of potential drug candidates. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents chemimpex.com. The ability to readily modify the benzonitrile core through reactions like nucleophilic substitution and cross-coupling allows chemists to systematically explore structure-activity relationships, a key process in modern drug discovery that paves the way for new therapeutic pathways chemimpex.com. The development of efficient syntheses for heterocyclic compounds, many of which form the core of modern pharmaceuticals, often relies on versatile starting materials like this compound researchgate.netgoogle.com.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of fluorinated aromatic compounds is often energy-intensive and can generate significant waste. A major future direction is the development of green and sustainable synthetic routes for 2-Chloro-3-fluorobenzonitrile. Research is focusing on novel catalytic systems that offer high efficiency, selectivity, and environmental compatibility.

One promising approach involves the use of phase-transfer catalysts. For instance, processes for preparing fluorobenzonitriles through the reaction of corresponding chlorobenzonitriles with alkali metal fluorides have been improved by using novel catalyst systems like quaternary ammonium (B1175870) compounds with alkoxypolyoxyalkyl radicals. google.com These catalysts enhance the halogen exchange reaction, which is a key step in producing fluoroaromatics. google.com

Future research will likely explore:

Heterogeneous Catalysts: Developing solid-supported catalysts for easier separation and recycling.

Biocatalysis: Investigating enzymatic routes for the synthesis, which can offer high selectivity under mild conditions.

Energy-Efficient Reactions: Utilizing photochemical or electrochemical methods to drive reactions, reducing the reliance on high temperatures.

Development of High-Throughput Experimentation and Flow Chemistry Protocols

To accelerate the discovery and optimization of synthesis pathways for this compound and its derivatives, modern techniques like High-Throughput Experimentation (HTE) and flow chemistry are becoming indispensable.

High-Throughput Experimentation (HTE) allows for the rapid screening of a wide array of reaction parameters, including catalysts, solvents, and temperatures, in parallel. scispace.com Standardized microscale electrochemical reactors, for example, enable the efficient evaluation of electrochemical reactions, which are increasingly used in modern organic synthesis. nih.govacs.org Such platforms could be employed to quickly optimize conditions for the synthesis or functionalization of this compound, significantly reducing development time compared to traditional one-at-a-time experimentation. scispace.comnih.govacs.org

Flow Chemistry , the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages such as enhanced safety, better heat and mass transfer, and improved scalability. researchgate.netucl.ac.uk For reactions involving potentially hazardous reagents or intermediates, flow chemistry provides a safer operational window. researchgate.net The synthesis of bioactive heterocyclic compounds and the metalation of sensitive arenes have been successfully demonstrated in flow reactors, highlighting the potential for applying this technology to the production of this compound. researchgate.netuni-muenchen.de The development of continuous flow protocols would be a significant step towards the efficient and safe industrial-scale production of this important intermediate.

| Technology | Key Advantages for this compound Synthesis |

| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions (catalysts, solvents, temperature); Accelerated discovery of new synthetic routes. scispace.com |

| Flow Chemistry | Enhanced safety and control over reaction parameters; Improved scalability from lab to industrial production; Better heat and mass transfer. researchgate.netucl.ac.uk |

Advanced Computational Modeling for Reaction Prediction and Optimization

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity, and its application is a key emerging research avenue for this compound. Density Functional Theory (DFT) calculations are widely used to investigate the molecular structures, vibrational frequencies, and electronic properties of related fluorinated benzonitriles. mdpi.comresearchgate.netresearchgate.net

These computational methods can provide deep insights into:

Reaction Mechanisms: Elucidating the step-by-step pathway of a reaction, helping chemists to understand how products are formed.

Regioselectivity: Predicting which position on the aromatic ring is most likely to react, which is crucial for designing syntheses of specific isomers. For example, DFT calculations have been used to predict electrophilic sites on related polyhalogenated benzonitriles.

Spectroscopic Properties: Simulating spectra (like IR and Raman) to aid in the characterization of newly synthesized compounds. researchgate.net

A frontier in this field is the use of artificial intelligence and machine learning to predict reaction outcomes. Recently, generative AI models have been developed that can rapidly predict the elusive transition state structure of a chemical reaction, given the reactant and product structures. mit.edu Applying such advanced models to the synthesis of this compound could revolutionize how synthetic routes are designed, allowing for the in silico screening of thousands of potential reactions to identify the most promising candidates for laboratory investigation. mit.edu

Investigation of Biological Activities and Potential Bioorthogonal Reactivity of Derivatives

While this compound is primarily an intermediate, its derivatives hold significant potential for applications in medicinal chemistry and chemical biology. Halogenated benzonitriles are known building blocks for a variety of bioactive molecules. For example, 2,6-dichloro-3-fluorobenzonitrile (B173952) is a key intermediate in the synthesis of pharmaceuticals, including novel fluoroquinolone antibiotics. boulingchem.comresearchgate.net

Future research will focus on synthesizing libraries of compounds derived from this compound and screening them for various biological activities. Given the activities of structurally similar compounds, potential therapeutic areas of interest include:

Antimicrobial Agents: As seen with quinoline (B57606) derivatives. mdpi.com

Antitumor Agents: As investigated for other polyhalogenated aromatic compounds.

Enzyme Inhibitors: The specific arrangement of functional groups could lead to potent and selective inhibitors for various enzyme targets.

A particularly exciting and emerging field is bioorthogonal chemistry , which involves chemical reactions that can occur inside living systems without interfering with native biological processes. google.com Derivatives of this compound could be designed as probes for these applications. Research has shown that fluorinated benzonitriles can be converted into tetrazines, which are highly reactive partners in bioorthogonal "click" reactions. researchgate.netacs.org These reactions are used for in vivo imaging and pretargeted radiotherapy. google.comacs.org Another avenue involves boronic esters, which can be used for the site-selective labeling of proteins. ualberta.ca Designing and synthesizing derivatives of this compound that incorporate functionalities like tetrazines or boronic acids could open up new possibilities for their use as advanced tools in biomedical research.

| Derivative Class | Potential Application | Relevant Research Context |

| Quinolines | Antibacterial, Antimalarial | Derivatives of 4-aminoquinoline (B48711) show significant biological activity. mdpi.com |

| Tetrazines | Bioorthogonal Chemistry, In Vivo Imaging | Fluorinated benzonitriles are precursors to tetrazines used in click chemistry. google.comresearchgate.netacs.org |

| Boronic Esters | Bioorthogonal Chemistry, Protein Labeling | Boronic acids and esters are used for site-selective bioconjugation. ualberta.ca |

Expansion into New Material Science Applications

The unique electronic properties conferred by the fluorine and chlorine atoms, combined with the reactivity of the nitrile group, make this compound a promising building block for new materials. Fluorinated organic compounds are widely used in material science due to their superior physicochemical properties. mdpi.comresearchgate.net

Future research is expected to explore the incorporation of the this compound motif into larger molecular structures to create materials with tailored properties. Potential applications include:

Polymers and Coatings: As a monomer or additive, it could enhance thermal stability, chemical resistance, and create surfaces with specific properties. Related compounds are already considered for high-performance coating additives. boulingchem.comontosight.ai

Liquid Crystals: The rigid, polar structure of benzonitrile (B105546) derivatives is a common feature in liquid crystal molecules. Fine-tuning the structure could lead to new materials for display technologies. boulingchem.com

Organic Electronics: The electron-withdrawing nature of the substituents could be exploited in the design of organic semiconductors, dielectrics, or materials for other electronic components. boulingchem.com

By systematically modifying the core structure of this compound—for example, by polymerizing it or using it as a key component in the synthesis of larger, conjugated systems—researchers can aim to develop a new generation of advanced materials.

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-fluorobenzonitrile?

Methodological Answer: The synthesis typically involves halogenation and cyanation steps. Key approaches include:

- Halogen Exchange : Fluorination of chlorinated precursors using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions. For example, substitution of a nitro or hydroxyl group in a chloro-substituted benzene derivative can introduce fluorine .

- Cyanation : Conversion of a halogen (e.g., bromine) to a nitrile group via Rosenmund-von Braun reaction using CuCN in DMF at elevated temperatures (~150°C) .

- Multi-step Functionalization : Sequential halogenation (chloro/fluoro) followed by nitrile introduction, as seen in analogous compounds like 3,5-dichloro-4-fluorobenzonitrile .

Example Reaction Pathway:

Chlorobenzene derivative → Fluorination (KF, DMSO, 120°C) → Cyanation (CuCN, DMF, 150°C) → this compound

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (1:3) at low temperatures (0–5°C) to maximize yield .

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) to separate nitrile products from halogenated byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for high-purity isolation, especially for analytical standards .

Advanced Research Questions

Q. How to address regioselectivity challenges in halogenation of this compound derivatives?

Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions:

- Electrophilic Substitution : Nitrile groups are meta-directing, but fluorine’s ortho/para-directing effects compete. Use DFT calculations (e.g., Gaussian 09) to predict substituent effects on electron density .

- Directed Lithiation : Employ LDA (lithium diisopropylamide) at -78°C to selectively deprotonate positions adjacent to nitrile, followed by halogen quenching (e.g., Cl₂ or F₂ gas) .

- Catalytic Halogenation : Pd-catalyzed C-H activation with N-chlorosuccinimide (NCS) or Selectfluor® for controlled mono-/di-halogenation .

Q. What computational methods predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For Suzuki-Miyaura couplings, the nitrile group stabilizes transmetalation intermediates via π-backbonding with Pd .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates using AMBER or GROMACS. Polar aprotic solvents enhance nitrile-Pd interactions .

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations in Gaussian to optimize coupling conditions (e.g., ligand choice: SPhos vs. XPhos) .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR (¹H/¹³C/¹⁹F), IR, and MS data. For example, conflicting ¹H NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆); use deuterated solvents consistently .

- High-Resolution MS : Confirm molecular formula (C₇H₂ClFN) via HRMS-ESI to rule out impurities .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation (e.g., bond angles between Cl, F, and nitrile groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.